![molecular formula C22H32N2O5 B13405443 N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI) CAS No. 87420-38-0](/img/structure/B13405443.png)
N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enalapril Ethyl Ester, chemically known as N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline Ethyl Ester, is a prodrug of Enalaprilat. It is primarily used as an antihypertensive agent. Upon oral administration, it is hydrolyzed to its active form, Enalaprilat, which inhibits the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enalapril Ethyl Ester involves the reaction of the benzyl ester of L-alanyl-L-proline with the ethyl ester of 3-benzoylacrylic acid. This forms an intermediate product, which is then reduced using hydrogen and a Raney nickel catalyst to remove the protective benzyl group, yielding Enalapril Ethyl Ester .
Industrial Production Methods: Industrial production of Enalapril Ethyl Ester typically involves large-scale synthesis using the same reaction pathways as described above. The process is optimized to enhance yield and minimize by-product formation. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Enalapril Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups are hydrolyzed to form Enalaprilat, the active form of the drug.
Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and efficacy of the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with acidic or basic catalysts.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Often involves hydrogen gas and a metal catalyst such as Raney nickel.
Major Products:
Scientific Research Applications
Enalapril Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and enzyme inhibition mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Enalapril Ethyl Ester is a prodrug that, upon hydrolysis, converts to Enalaprilat. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates aldosterone secretion. By inhibiting ACE, Enalaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced aldosterone secretion .
Comparison with Similar Compounds
Captopril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A non-ester ACE inhibitor that is not a prodrug.
Ramipril: An ACE inhibitor with a similar prodrug mechanism but different pharmacokinetic properties.
Uniqueness: Enalapril Ethyl Ester is unique in its ester prodrug form, which allows for better oral bioavailability compared to its active form, Enalaprilat. This characteristic makes it more effective in clinical settings where oral administration is preferred .
Properties
CAS No. |
87420-38-0 |
|---|---|
Molecular Formula |
C22H32N2O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H32N2O5/c1-4-28-21(26)18(14-13-17-10-7-6-8-11-17)23-16(3)20(25)24-15-9-12-19(24)22(27)29-5-2/h6-8,10-11,16,18-19,23H,4-5,9,12-15H2,1-3H3/t16-,18-,19-/m0/s1 |
InChI Key |
NNTZCVNBFRUGPA-WDSOQIARSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C(C)NC(CCC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B13405373.png)

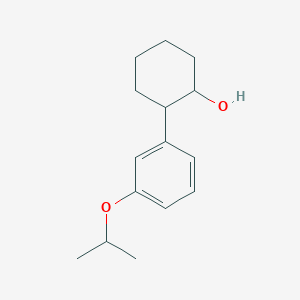
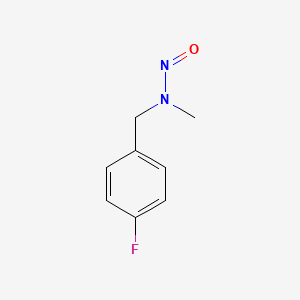
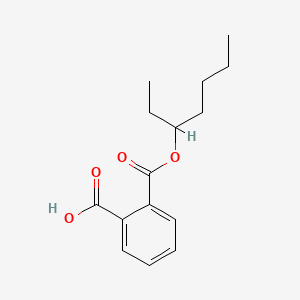


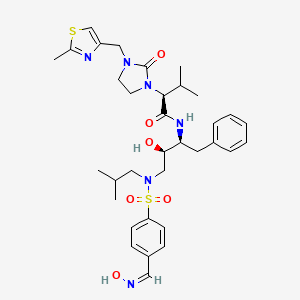
![oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13405436.png)
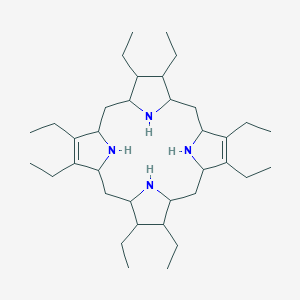
![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)
